N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-4-CARBOXAMIDE
Overview
Description
N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a cyclopenta[b]thiophene ring, and a pyridine-4-carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions involving substituted aryl bromomethyl ketones and 2-mercaptobenzoic acid in the presence of triethylamine in DMF . The cyclopentylcarbamoyl group is then introduced via a condensation reaction with cyclopentylamine. Finally, the pyridine-4-carboxamide moiety is attached through a coupling reaction with pyridine-4-carboxylic acid .
Chemical Reactions Analysis
N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-4-CARBOXAMIDE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in reducing the pathogenicity of ureolytic bacteria.
Comparison with Similar Compounds
N-[3-(CYCLOPENTYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-4-CARBOXAMIDE can be compared with other pyridine carboxamide derivatives such as:
Isonicotinamide: Known for its use in material synthesis and as a precursor for various pharmaceutical compounds.
N-(2-Cyanophenyl)pyridine-2-carboxamide: Utilized in the synthesis of heterocyclic compounds with potential biological activities.
N,N-bis(propan-2-yl)pyridine-4-carboxamide: Employed in the development of new chemical entities with diverse applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17(12-8-10-20-11-9-12)22-19-16(14-6-3-7-15(14)25-19)18(24)21-13-4-1-2-5-13/h8-11,13H,1-7H2,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWXIPPPDOAODJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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